molecular formula C31H31N5O5S B2368847 3-[5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]propanamide CAS No. 1107515-64-9

3-[5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]propanamide

Cat. No.: B2368847
CAS No.: 1107515-64-9
M. Wt: 585.68
InChI Key: RLXROIGLJZANOR-UHFFFAOYSA-N
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Description

3-[5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]propanamide is a useful research compound. Its molecular formula is C31H31N5O5S and its molecular weight is 585.68. The purity is usually 95%.
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Biological Activity

The compound 3-[5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]propanamide is a complex organic molecule with potential therapeutic applications. Its unique structure suggests that it may exhibit various biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Structure and Properties

The compound features several functional groups that contribute to its biological activity:

  • Imidazoquinazoline core : Known for diverse pharmacological effects.
  • Sulfanyl group : Often associated with enhanced reactivity and biological interactions.
  • Ethoxy and methoxy substituents : These groups can influence solubility and receptor binding.

Biological Activity Overview

Research indicates that compounds with imidazoquinazoline structures often demonstrate significant biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of quinazoline and imidazole exhibit potent antibacterial and antifungal properties. For example, certain triazole derivatives have been reported to possess high efficacy against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) .
  • Anticancer Potential : The imidazoquinazoline scaffold has been linked to anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest in various cancer cell lines .
  • Anti-inflammatory Effects : Compounds similar to the target molecule have demonstrated anti-inflammatory properties by inhibiting key inflammatory mediators .

The biological activity of this compound likely involves:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease pathways.
  • Receptor Modulation : It could interact with various receptors, altering signaling pathways critical for cell function.

Antimicrobial Activity

A study on substituted quinazolines revealed that compounds with similar structures exhibited Minimum Inhibitory Concentrations (MICs) in the range of 0.046–3.11 μM against various pathogens, indicating strong antibacterial properties .

Anticancer Studies

Research has shown that imidazoquinazolines can induce apoptosis in cancer cells. For instance, a derivative was found to significantly reduce cell viability in breast cancer cell lines at concentrations as low as 10 μM .

Anti-inflammatory Mechanisms

In vitro assays demonstrated that related compounds inhibited the production of pro-inflammatory cytokines in activated macrophages, suggesting potential use in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

Compound TypeBiological ActivityMIC Range (μM)
QuinazolinesAntibacterial0.046 - 3.11
ImidazoquinazolinesAnticancer10 (cell viability)
Triazole derivativesAntifungal<10

Properties

IUPAC Name

3-[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H31N5O5S/c1-3-41-23-14-10-21(11-15-23)33-28(38)19-42-31-35-25-7-5-4-6-24(25)29-34-26(30(39)36(29)31)16-17-27(37)32-18-20-8-12-22(40-2)13-9-20/h4-15,26H,3,16-19H2,1-2H3,(H,32,37)(H,33,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLXROIGLJZANOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CCC(=O)NCC5=CC=C(C=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H31N5O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

585.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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